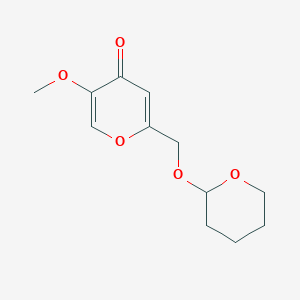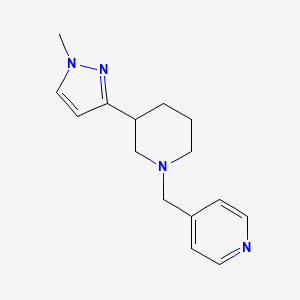
2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol” is a complex organic compound. It is also known as “(1S,2R,5S,6S,9S,10S)-10-Hexyl-11,12-dioxatricyclo [7.2.1.01,6]dodecane-2,5-diol” and has the molecular formula C16H28O4 . It is also referred to as "koninginin A" .
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, one way to synthesize oxacyclopropane rings (a key structural component in this compound) is through the reaction of an alkene with peroxycarboxylic acid .
Molecular Structure Analysis
This compound has a complex structure with multiple rings and functional groups. It has a molecular formula of C16H28O4, an average mass of 284.391 Da, and a monoisotopic mass of 284.198761 Da . It has 6 defined stereocentres .
Chemical Reactions Analysis
Epoxides, such as the one present in this compound, can undergo various reactions. For instance, they can be cleaved by treatment with acid to give 1,2-diols, also called vicinal glycols . The reaction involves a backside attack of a nucleophile on the protonated epoxide .
Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates
- The study of the oxidation and reaction of trolox c in aqueous solution revealed insights into the formation of phenoxyl radicals and intermediates similar to 2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol, offering a deeper understanding of the disproportionation and decomposition processes in these compounds (Thomas & Bielski, 1989).
Structural Analysis and Crystallography
- Research on benzazepine derivatives, closely related to the compound , has focused on understanding their structural properties and the hydrogen-bonded assemblies they form, which is crucial for the design and synthesis of complex organic molecules (Guerrero et al., 2014).
Synthetic Routes and Methods
- Investigations into the reactions of α‐(2‐hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide provided novel routes to benzodioxins and benzodioxepines, enhancing the synthetic accessibility of these compounds (Salimbeni et al., 1988).
- Studies on palladium-catalyzed access to substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines revealed efficient methods for synthesizing analogs with biological properties, contributing to the development of new pharmacologically active compounds (Damez et al., 2001).
Novel Compounds and Mechanisms
- Research into the synthesis of novel cyclooctanediol and aminocyclooctanetriol compounds explored the ring-opening reactions and mechanisms relevant to the synthesis of complex eight-membered ring structures, which has implications for the synthesis of compounds like 2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol (Karavaizoglu & Salamci, 2020).
Conformational Studies and Cyclizations
- The synthesis and study of conformationally-restricted 1,3-dioxanes with a phenyl moiety provided insights into intramolecular transacetalization processes, relevant to understanding the structural and reactive nature of compounds like 2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol (Asare-Nkansah & Wünsch, 2016).
Mass Spectrometric Analysis
- The mass spectrometric isomerization of benzoxepin derivatives has been studied to understand their stability and reactivity under various conditions, which is critical for the analysis of similar compounds (Bravo et al., 1984).
Propiedades
IUPAC Name |
10-hexyl-11,12-dioxatricyclo[7.2.1.01,6]dodecane-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-13-14-9-7-11-12(17)8-10-15(18)16(11,19-13)20-14/h11-15,17-18H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDGOAVPCDIMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C2CCC3C(CCC(C3(O2)O1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)
![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)
![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)


![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)


![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)

